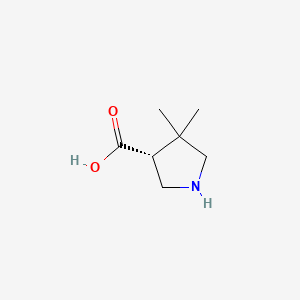

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R)-4,4-dimethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOHOVIXBANHEB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@@H]1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carboxylation of Pyrrolidine Derivatives

The most straightforward route involves functionalizing the pyrrolidine scaffold through carboxylation. Starting from 4,4-dimethylpyrrolidine, oxidation or carboxylation reactions introduce the carboxylic acid group at the 3-position. Vulcanchem’s synthesis strategy employs multi-step transformations, where the pyrrolidine core undergoes regioselective carboxylation under controlled conditions . For example, treating 4,4-dimethylpyrrolidine with a carboxylating agent such as carbon dioxide or a cyanide source in the presence of a strong base (e.g., LHMDS) generates the carboxylic acid derivative.

A critical challenge lies in achieving regioselectivity while preserving stereochemistry. In one protocol, the use of super-hydride (LiEt₃BH) for lactam reduction followed by BF₃-mediated cyclization ensures retention of the 4,4-dimethyl groups . Yields for such steps range from 36% to 72%, depending on the purification methods .

Chiral Resolution of Racemic Mixtures

Chiral resolution remains a classical approach for obtaining enantiomerically pure this compound. Patent EP0118244A2 details the resolution of racemic mixtures using (+)-ephedrine salts . The process involves:

-

Salt Formation : Racemic 4,4-dimethylpyrrolidine-3-carboxylic acid is treated with (+)-ephedrine in a solvent like ethanol or acetone.

-

Crystallization : The diastereomeric salt of the (R)-enantiomer preferentially crystallizes, achieving enantiomeric excess (ee) >95%.

-

Acid Liberation : The resolved salt is treated with aqueous HCl to isolate the free carboxylic acid .

While effective, this method suffers from low overall yields (12–39%) due to multi-step purification and the inherent inefficiency of late-stage resolution .

Catalytic Asymmetric Synthesis

Recent advances leverage transition metal catalysis to construct the chiral pyrrolidine scaffold enantioselectively. A notable method from PMC involves Pd-catalyzed C-H activation-arylation to install substituents regioselectively . Key steps include:

-

C-H Functionalization : Methyl-Boc-protected pyroglutamate undergoes Pd-mediated arylation with methyl-3-iodobenzoate, yielding a biaryl intermediate in 36% yield .

-

Epimerization and Hydrolysis : NaOH-mediated hydrolysis converts esters to carboxylic acids, while stereochemical inversion is controlled using chiral auxiliaries.

-

Reductive Amination : Super-hydride reduces lactams to pyrrolidines, preserving the 4,4-dimethyl configuration .

This approach achieves ee values up to 98% but requires specialized catalysts and stringent anhydrous conditions.

Comparative Analysis of Preparation Methods

| Method | Yield | Enantiomeric Excess | Complexity | Scalability |

|---|---|---|---|---|

| Direct Carboxylation | 36–72% | Moderate (70–85%) | Moderate | High |

| Chiral Resolution | 12–39% | High (>95%) | High | Low |

| Catalytic Asymmetric | 19–61% | High (90–98%) | High | Moderate |

Key Observations :

-

Direct Carboxylation offers the best scalability but struggles with stereochemical control.

-

Chiral Resolution provides high enantiopurity but is inefficient for large-scale production.

-

Catalytic Methods balance ee and yield but require expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols or aldehydes.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic molecules and pharmaceuticals. Its structural properties facilitate the formation of complex compounds through reactions such as esterification and amide formation.

- Reagent in Chemical Reactions : It is used as a reagent in diverse chemical processes, including peptide synthesis and the development of novel materials .

Biology

- Biological Activity Studies : Research has indicated potential biological activities associated with this compound, particularly its interactions with biomolecules. Studies focus on its role in modulating enzyme activity and receptor binding .

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against conditions like epilepsy and neurodegenerative disorders. Patents have reported its efficacy in treating symptoms related to these conditions .

Medicine

- Therapeutic Applications : There is growing interest in this compound as a building block for drug development. Its derivatives are being explored for their potential in treating pain, anxiety, and other neurological disorders .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of compounds derived from this compound as antiplatelet agents with reduced side effects compared to existing medications .

Industry

- Fine Chemicals Production : The compound is utilized in the production of fine chemicals and specialty materials due to its reactivity and ability to form complex structures .

- Analytical Chemistry : It is also employed in analytical chemistry for the development of new methodologies to assess chemical properties and interactions within biological systems .

Case Studies

Mechanism of Action

The mechanism of action of ®-4,4-Dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, altering their activity through competitive or non-competitive inhibition.

Pathways Involved: It may influence metabolic pathways by modulating enzyme activity, leading to changes in the concentration of key metabolites.

Comparison with Similar Compounds

Key Properties:

- Synthesis: Prepared via enantioselective methods such as organocatalytic asymmetric Michael addition followed by hydrogenation, achieving yields >90%.

- Applications : Serves as a chiral building block in pharmaceuticals, particularly for gabapentin analogs, and is commercially available from suppliers like CymitQuimica and BLDpharm.

- Safety : Classified with GHS warning H319 (causes serious eye irritation).

Comparison with Structural Analogs

Stereoisomers and Enantiomers

Research Insight : The (R)-enantiomer is synthesized via asymmetric catalysis, while the (S)-enantiomer may require alternative stereochemical control. Misassignment of configurations (e.g., in early synthesis studies) underscores the need for rigorous structural validation.

Substituted Pyrrolidine Derivatives

Research Insight : Substituents like aryl groups (e.g., phenyl) or ureido moieties enhance biological targeting but may reduce synthetic yields (49–68% crude yields reported).

Functionalized and Protected Derivatives

Research Insight : Protection of the amine group (e.g., Boc) or salt formation (HCl) modifies physicochemical properties for specific synthetic workflows.

Biological Activity

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid (CAS No. 1314999-39-7) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two methyl groups at the 4-position and a carboxylic acid functional group at the 3-position. Its molecular formula is , and it has been studied for various applications in drug development and biochemical research.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : The pyrrolidine ring can be formed via cyclization from suitable precursors.

- Carboxylation : The introduction of the carboxylic acid group can be accomplished through carboxylation reactions involving appropriate reagents.

- Chiral Resolution : Techniques such as chiral chromatography may be employed to isolate the desired enantiomer from racemic mixtures.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to interact with enzymes by forming stable complexes, which can inhibit their activity. This mechanism is crucial in developing inhibitors for therapeutic purposes.

- Receptor Binding : Its structural properties allow it to bind effectively to specific receptors in the body, influencing physiological responses.

Case Studies and Research Findings

- Antioxidant Activity : Research has demonstrated that this compound exhibits significant antioxidant properties. In a study measuring DPPH radical scavenging activity, the compound showed an IC50 value indicating effective free radical scavenging capabilities .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it was found to inhibit cell proliferation in HCT-15 colon cancer cells with an IC50 value indicating moderate potency .

- Molecular Docking Studies : Computational studies using molecular docking have revealed that this compound binds effectively to target proteins involved in apoptosis pathways, suggesting potential applications in cancer therapy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid | Contains methoxycarbonyl group | Enzyme inhibition |

| 2-(3-(methoxycarbonyl)pyrrolidin-1-yl)propanoic acid | Propanoic acid instead of acetic | Antioxidant properties |

| Thiazolidine derivatives | Various substitutions at positions | Tyrosinase inhibition |

Q & A

Basic Questions

Q. What are the common synthetic routes for (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. A key intermediate is the tert-butoxycarbonyl (Boc)-protected derivative, which is synthesized via cyclization of substituted proline precursors. For example, PharmaBlock Sciences lists the unprotected compound (CAS 261896-35-9) as a product, suggesting Boc deprotection is a final step . Catalysts like palladium or copper (used in related pyrrolidine syntheses) may optimize yield and enantiomeric excess, with solvents such as DMF or toluene .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups.

- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC-1548525 in related studies) .

- HPLC with Chiral Columns : Validates enantiopurity (>95% as per BLDpharm’s specifications) .

- Mass Spectrometry : Confirms molecular weight (C₇H₁₃NO₂, MW 143.18) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for:

- Enzyme Inhibitors : Modulating steric and electronic properties via dimethyl substitution enhances binding to hydrophobic enzyme pockets.

- Peptidomimetics : The rigid pyrrolidine scaffold mimics proline in bioactive peptides .

- Ligand Design : Used in asymmetric catalysis for pharmaceutical intermediates .

Advanced Research Questions

Q. How do researchers address stereochemical challenges in the synthesis of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Chiral auxiliaries or catalysts enforce R-configuration during cyclization.

- Dynamic Kinetic Resolution : Converts racemic mixtures to single enantiomers under optimized reaction conditions.

- Protection/Deprotection Strategies : Boc groups prevent undesired side reactions during functionalization .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in nucleophilic substitutions.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) to guide derivatization.

- Molecular Dynamics : Simulates conformational stability in aqueous vs. organic solvents.

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Variable Temperature NMR : Resolves dynamic effects causing signal broadening.

- Cross-Validation with X-ray : Absolute configuration from crystallography resolves ambiguities in NOESY data .

- Case Study : In related oxazolo-pyridine derivatives, conflicting NOE interactions were resolved via X-ray .

Key Notes

- Stereochemical Emphasis : Advanced FAQs highlight challenges unique to chiral centers and dimethyl substitution.

- Methodological Focus : Answers prioritize experimental design and data analysis over definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.